
1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylfuran-3-carbaldehyde with ethylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the alkylation of the pyrazole nitrogen with an appropriate alkylating agent to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Pyrazolines, pyrazolidines.
Substitution: Various substituted pyrazoles and furans.
科学研究应用
1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the furan ring.
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the furan ring.
1-Ethyl-N-(3-furylmethyl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the furan ring.
Uniqueness
1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole and furan rings, which can impart distinct chemical and biological properties. The specific substitution pattern on the furan ring can also influence its reactivity and interactions with molecular targets.
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
1-ethyl-N-[(2-methylfuran-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-14-8-11(7-13-14)12-6-10-4-5-15-9(10)2/h4-5,7-8,12H,3,6H2,1-2H3 |
InChI 键 |
NFGLLFLZXSHCNV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)NCC2=C(OC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)


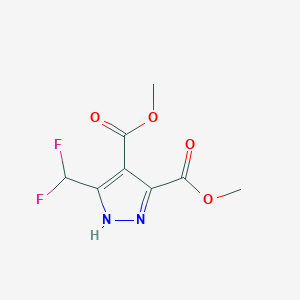
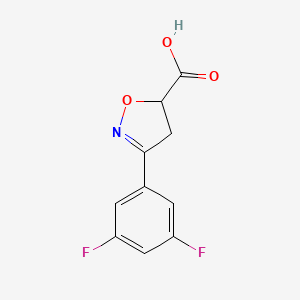


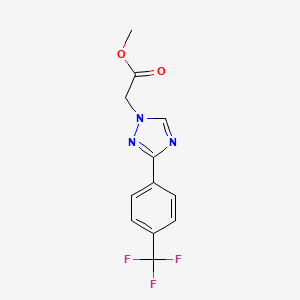

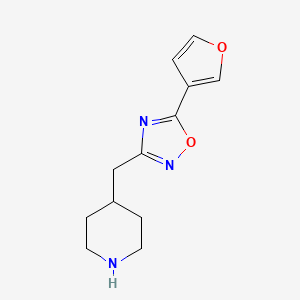

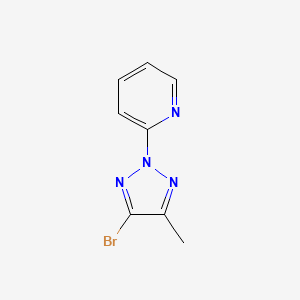
![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)
